(4E)-4-{[(4-Chlorophenyl)amino]methylidene}-2-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione
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Overview
Description
(4E)-4-{[(4-Chlorophenyl)amino]methylidene}-2-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a tetrahydroisoquinoline core.
Preparation Methods
The synthesis of (4E)-4-{[(4-Chlorophenyl)amino]methylidene}-2-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline structure.
Introduction of the Chlorophenyl Group: This step involves the reaction of the tetrahydroisoquinoline intermediate with a chlorophenyl reagent under specific conditions to introduce the chlorophenyl group.
Methoxyphenyl Substitution: The final step involves the substitution of the remaining hydrogen atoms with a methoxyphenyl group using appropriate reagents and conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
(4E)-4-{[(4-Chlorophenyl)amino]methylidene}-2-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4E)-4-{[(4-Chlorophenyl)amino]methylidene}-2-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4E)-4-{[(4-Chlorophenyl)amino]methylidene}-2-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
(4E)-4-{[(4-Chlorophenyl)amino]methylidene}-2-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione can be compared with other similar compounds, such as:
4-Chlorophenol: A simpler compound with a chlorophenyl group, used in the synthesis of various organic molecules.
Bis(2-ethylhexyl) terephthalate: Another complex organic compound used as a plasticizer.
Cetylpyridinium chloride: A compound with antimicrobial properties, structurally similar due to the presence of a chlorophenyl group.
Properties
IUPAC Name |
4-[(4-chlorophenyl)iminomethyl]-3-hydroxy-2-(2-methoxyphenyl)isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O3/c1-29-21-9-5-4-8-20(21)26-22(27)18-7-3-2-6-17(18)19(23(26)28)14-25-16-12-10-15(24)11-13-16/h2-14,28H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSQSRBIKABQNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=C(C3=CC=CC=C3C2=O)C=NC4=CC=C(C=C4)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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